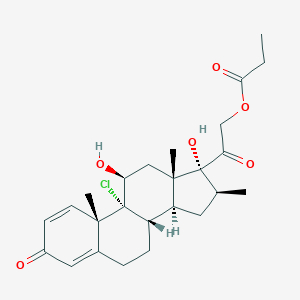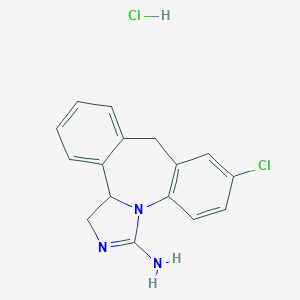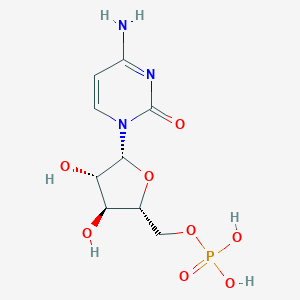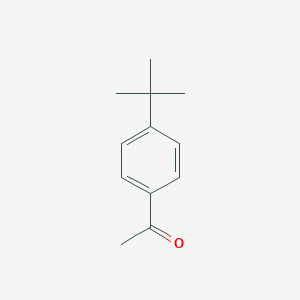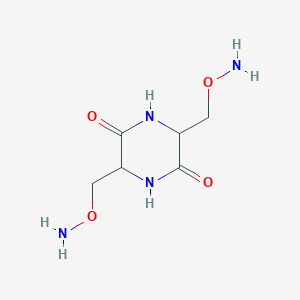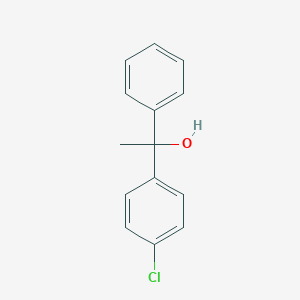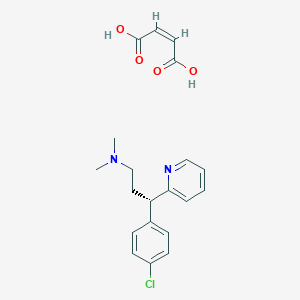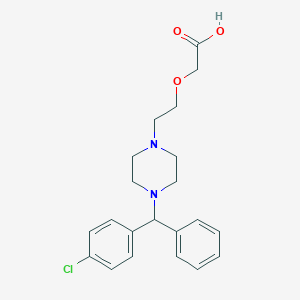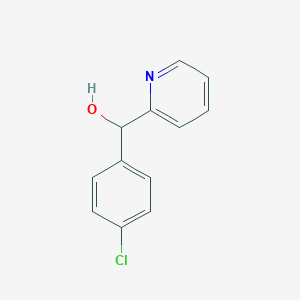
(4-Clorofenil)(piridin-2-il)metanol
Descripción general
Descripción
4-Clorofenil-2-piridinilmetanol es un compuesto orgánico con la fórmula molecular C12H10ClNO. Es un intermedio sintético que se utiliza en la producción de varios compuestos farmacéuticos. Este compuesto se caracteriza por la presencia de un grupo clorofenilo y un grupo piridinilmetanol, lo que lo convierte en un bloque de construcción versátil en la síntesis orgánica .
Aplicaciones Científicas De Investigación
4-Clorofenil-2-piridinilmetanol tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: El compuesto se emplea en el estudio de vías bioquímicas e interacciones enzimáticas.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y procesos químicos
Mecanismo De Acción
El mecanismo de acción de 4-Clorofenil-2-piridinilmetanol implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, en la síntesis de bepotastina besilato, el compuesto actúa como un precursor que se somete a nuevas transformaciones químicas para producir el ingrediente farmacéutico activo. Los objetivos moleculares y las vías involucradas dependen de la aplicación específica y el producto final que se está sintetizando .
Análisis Bioquímico
Biochemical Properties
(4-Chlorophenyl)(pyridin-2-yl)methanol plays a significant role in biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The compound can act as a substrate or inhibitor, affecting the enzyme’s activity. Additionally, (4-Chlorophenyl)(pyridin-2-yl)methanol has been shown to bind to proteins such as albumin, influencing its distribution and bioavailability in the body .
Cellular Effects
The effects of (4-Chlorophenyl)(pyridin-2-yl)methanol on cells are diverse. It has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, (4-Chlorophenyl)(pyridin-2-yl)methanol impacts cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, (4-Chlorophenyl)(pyridin-2-yl)methanol exerts its effects through various mechanisms. It can bind to specific receptors on the cell surface, triggering a cascade of intracellular events. This compound also interacts with DNA, influencing gene expression and potentially leading to changes in cellular function. Additionally, (4-Chlorophenyl)(pyridin-2-yl)methanol can inhibit or activate enzymes, further modulating biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Chlorophenyl)(pyridin-2-yl)methanol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (4-Chlorophenyl)(pyridin-2-yl)methanol remains stable under certain conditions but may degrade under others, leading to variations in its biological activity .
Dosage Effects in Animal Models
The effects of (4-Chlorophenyl)(pyridin-2-yl)methanol vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a specific dosage range produces the desired biological response without causing harm. Exceeding this range can result in detrimental outcomes .
Metabolic Pathways
(4-Chlorophenyl)(pyridin-2-yl)methanol is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. The compound can affect metabolic flux and alter the levels of metabolites, influencing overall cellular metabolism. Additionally, (4-Chlorophenyl)(pyridin-2-yl)methanol may require specific cofactors for its metabolic processing .
Transport and Distribution
The transport and distribution of (4-Chlorophenyl)(pyridin-2-yl)methanol within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes, influencing its localization and accumulation in specific tissues. Binding to proteins such as albumin can also affect its distribution and bioavailability .
Subcellular Localization
(4-Chlorophenyl)(pyridin-2-yl)methanol exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with specific biomolecules and its role in cellular processes .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La preparación de 4-Clorofenil-2-piridinilmetanol normalmente implica la reacción de 2-(p-clorobencil)piridina con reactivos apropiados en condiciones controladas. Un método común incluye el uso de agentes reductores para convertir el precursor en el producto deseado .
Métodos de Producción Industrial
En entornos industriales, la producción de 4-Clorofenil-2-piridinilmetanol a menudo se lleva a cabo en reactores a gran escala con control preciso de la temperatura, la presión y el tiempo de reacción. El proceso puede implicar múltiples pasos, incluida la purificación y la cristalización, para garantizar una alta pureza y rendimiento .
Análisis De Reacciones Químicas
Tipos de Reacciones
4-Clorofenil-2-piridinilmetanol experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar cetonas o aldehídos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en diferentes derivados de alcohol.
Sustitución: El grupo clorofenilo puede sufrir reacciones de sustitución con nucleófilos
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como hidruro de litio y aluminio (LiAlH4) y borohidruro de sodio (NaBH4) se utilizan con frecuencia.
Sustitución: Los nucleófilos como aminas y tioles se pueden utilizar en condiciones básicas
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varios alcoholes, cetonas y derivados sustituidos, dependiendo de los reactivos y condiciones específicas utilizados .
Comparación Con Compuestos Similares
Compuestos Similares
4-Clorofenil-2-piridilmetanona: Similar en estructura pero contiene un grupo cetona en lugar de un grupo alcohol.
4-Clorofenil-2-piridilmetano: Carece del grupo hidroxilo presente en 4-Clorofenil-2-piridinilmetanol.
4-Clorofenil-2-piridilmetanamina: Contiene un grupo amina en lugar de un grupo hidroxilo
Unicidad
4-Clorofenil-2-piridinilmetanol es único debido a su combinación específica de un grupo clorofenilo y un grupo piridinilmetanol, lo que proporciona una reactividad y versatilidad distintas en la síntesis orgánica. Esta singularidad lo convierte en un intermedio valioso en la producción de varios compuestos farmacéuticos y químicos .
Propiedades
IUPAC Name |
(4-chlorophenyl)-pyridin-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8,12,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUPOFQRQNJDNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801286693 | |
| Record name | α-(4-Chlorophenyl)-2-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801286693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27652-89-7 | |
| Record name | α-(4-Chlorophenyl)-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27652-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chlorophenyl)(pyridin-2-yl)methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027652897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 27652-89-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47970 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 27652-89-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31264 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | α-(4-Chlorophenyl)-2-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801286693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-(4-chlorophenyl)pyridine-2-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.160 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (4-CHLOROPHENYL)(PYRIDIN-2-YL)METHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WG0AN693Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


